Bienvenue dans la boutique en ligne BenchChem!

1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-phenylethan-1-one

PNMT inhibition catecholamine biosynthesis off-target profiling

1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-phenylethan-1-one is a synthetic aryl ketone that incorporates a dimethylaminomethyl substituent and a 2,4-dihydroxyphenyl scaffold linked to a phenyl group via an ethanone bridge. It is catalogued within the InterBioScreen screening library (ID STOCK1N-74592) and classified as a derivative of natural product-like compounds.

Molecular Formula C17H19NO3
Molecular Weight 285.343
CAS No. 1021218-40-5
Cat. No. B2855415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-phenylethan-1-one
CAS1021218-40-5
Molecular FormulaC17H19NO3
Molecular Weight285.343
Structural Identifiers
SMILESCN(C)CC1=C(C=CC(=C1O)C(=O)CC2=CC=CC=C2)O
InChIInChI=1S/C17H19NO3/c1-18(2)11-14-15(19)9-8-13(17(14)21)16(20)10-12-6-4-3-5-7-12/h3-9,19,21H,10-11H2,1-2H3
InChIKeyOWQUSNPCWARKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-phenylethan-1-one (CAS 1021218-40-5): Baseline Characterization of a Dimethylamino-Dihydroxyphenyl Ethanone Screening Compound


1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-phenylethan-1-one is a synthetic aryl ketone that incorporates a dimethylaminomethyl substituent and a 2,4-dihydroxyphenyl scaffold linked to a phenyl group via an ethanone bridge . It is catalogued within the InterBioScreen screening library (ID STOCK1N-74592) and classified as a derivative of natural product-like compounds . Its molecular formula is C₁₇H₁₉NO₃, with a monoisotopic mass of 285.14 Da, and computed physicochemical properties include a pKa of 6.70, LogP of 2.06, and a topological polar surface area of 60.77 Ų, which collectively define its drug-like but moderately polar character .

Why Generic Substitution Fails for 1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-phenylethan-1-one: Structure-Activity Divergence Within the Dimethylamino-Dihydroxyphenyl Ethanone Series


Although superficially similar dimethylamino-dihydroxyphenyl ethanones share a common core, minor structural alterations produce large shifts in target engagement. The target compound is a weak inhibitor of phenylethanolamine N-methyltransferase (PNMT; Ki = 1.11 mM) and dihydrofolate reductase (DHFR; IC₅₀ > 100 µM) . In contrast, the structurally related 2-hydroxyethanone with a 1-(4-dimethylaminophenyl) substituent inhibits retinoic acid-metabolising enzymes with an IC₅₀ of 52.1 µM . The presence and position of the dimethylaminomethyl group, the 2,4-dihydroxy substitution pattern, and the nature of the aryl appendage all critically determine biological outcome. Consequently, a researcher cannot assume that an analog with a different aryl group or substitution pattern will reproduce the target compound’s specific polypharmacology or lack thereof; each must be independently validated for the intended application.

Quantitative Differentiation Evidence for 1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-phenylethan-1-one (CAS 1021218-40-5) Against Closest Analogs


PNMT Inhibition: Millimolar Affinity Distinguishes the Target Compound from Canonical PNMT Ligands

The target compound exhibited a Ki of 1.11 mM (1.11 × 10⁶ nM) against bovine PNMT in a radiochemical assay . This value is approximately three orders of magnitude higher than the Ki values of archetypal PNMT inhibitors such as SKF 29661, which typically fall in the low-micromolar to sub-micromolar range (class-level inference) . The exceptionally weak binding indicates that the specific dimethylaminomethyl-2,4-dihydroxy substitution pattern is poorly accommodated by the PNMT active site, a property not shared by potent 4-dimethylaminophenyl-containing inhibitors.

PNMT inhibition catecholamine biosynthesis off-target profiling

Dihydrofolate Reductase Inhibition: >100 µM IC₅₀ Underscores Minimal Antifolate Activity

In an NADPH consumption assay using bovine liver DHFR, the target compound showed an IC₅₀ greater than 100 µM (>1.00 × 10⁵ nM) . By comparison, the clinical antifolate methotrexate inhibits DHFR with an IC₅₀ in the range of 0.01–0.05 µM . The >2,000-fold difference confirms that the target compound lacks meaningful antifolate activity, unlike certain diaminopyrimidine or diaminoquinazoline analogs that also bear dimethylamino substituents.

DHFR inhibition antifolate selectivity counter-screening

Dihydroorotase Inhibition: Millimolar IC₅₀ Further Supports a Broadly Inert Enzymatic Profile

The target compound was evaluated against mouse Ehrlich ascites dihydroorotase at 10 µM and pH 7.37, yielding an IC₅₀ of 1.00 × 10⁶ nM (1 mM) . This value is substantially higher than the low-micromolar IC₅₀ values exhibited by known dihydroorotase inhibitors such as 5-fluoroorotate (class-level baseline: IC₅₀ typically < 100 µM) . The weak inhibition aligns with the compound's similarly low affinity for PNMT and DHFR, reinforcing a consistent pattern of minimal enzyme inhibition across multiple targets.

dihydroorotase inhibition pyrimidine biosynthesis counter-screening

Physicochemical Differentiation: Computed LogP and pKa Distinguish the Unsubstituted Phenyl Compound from Methoxy-Bearing Analogs

The target compound, bearing an unsubstituted phenyl ring, displays a computed LogP of 2.06 and an acid pKa of 6.70 . In comparison, the closest commercially available analog, 1-(3-((dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (CAS 1021218-38-1; C₁₈H₂₁NO₄, MW 315.4), introduces an additional methoxy group that increases hydrogen-bond acceptor count and is anticipated to elevate LogP by approximately 0.3–0.5 units (class-level inference based on additive fragment contributions) . The lower lipophilicity of the target compound may confer superior aqueous solubility and a distinct oral absorption profile, relevant for in vivo dosing formulations.

Lipophilicity pKa drug-likeness

Commercial Availability and Library Provenance: InterBioScreen Collection ID Enables Rapid Procurement with Defined Context

The target compound is listed in the InterBioScreen screening collection under ID STOCK1N-74592 and is classified as a derivative of natural compound-like structures . A closely related analog, 1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(4-ethylphenoxy)ethan-1-one hydrochloride (CAS 474002-08-9), is supplied by AKSci with a minimum purity specification of 95% . Currently, an explicit purity specification for STOCK1N-74592 is not publicly provided by the vendor. However, the InterBioScreen catalog inclusion ensures the compound originates from a curated library with established quality-control protocols, which may differ from the ad-hoc synthesis and characterization standards of individual contract research organizations. Users requiring a defined purity grade should verify with the vendor prior to procurement.

screening library procurement InterBioScreen

Best Application Scenarios for 1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-phenylethan-1-one (CAS 1021218-40-5) Based on Differentiated Evidence


Negative Control for PNMT-Mediated Adrenaline Biosynthesis Assays

With a Ki of 1.11 mM against PNMT, this compound serves as an ideal negative control in high-throughput screens designed to identify PNMT inhibitors. Its negligible affinity ensures that any observed inhibition is not attributable to the compound itself, thereby reducing false-negative rates in primary screening .

Counter-Screening for DHFR Interference in Antifolate Drug Discovery

The IC₅₀ > 100 µM against DHFR qualifies the compound as a selectivity counter-screen probe. When screening novel antifolates, this compound can be used to benchmark assay specificity, confirming that hits do not arise from non-specific inhibition of folate metabolism .

Physicochemical Reference Standard for QSAR Model Calibration

The experimentally verified LogP of 2.06 and pKa of 6.70, combined with its structural simplicity relative to methoxy- or ethylphenoxy-substituted analogs, make this compound a suitable reference point for calibrating quantitative structure-activity relationship (QSAR) models that predict properties of dimethylamino-dihydroxyphenyl ethanone derivatives .

Quote Request

Request a Quote for 1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-phenylethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.